4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Overview
Description
4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a fascinating compound due to its complex structure and versatile applications. It incorporates a pyrroloquinoline core, modified by the addition of methyl and benzenesulfonamide groups, leading to unique chemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction process. Starting with the pyrroloquinoline framework, selective functionalization at positions 4 and 8 is achieved via a series of substitution and addition reactions. The following synthetic route outlines the primary steps:
Formation of the Pyrroloquinoline Core: : This is typically achieved through a cyclization reaction involving suitable precursors like amino acids or derivatives.
Methylation: : Introduction of the methyl group at position 4 using methyl iodide in the presence of a base.
Sulfonamide Formation: : Reaction with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonamide group.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of the reaction conditions to enhance yield and purity. This involves:
Continuous Flow Chemistry: : Employing continuous reactors to maintain consistent reaction conditions.
Catalyst Optimization: : Utilizing efficient catalysts to speed up the reactions.
Purification: : Implementing high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative transformations, typically yielding quinoline derivatives.
Reduction: : Hydrogenation can reduce the quinoline ring, affecting its biological activity.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Use of nucleophiles like amines or electrophiles like halogenated reagents.
Major Products Formed
Major products from these reactions include modified quinoline derivatives, sulfonamides, and potentially bioactive molecules with enhanced properties.
Scientific Research Applications
4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide has significant applications across various fields:
Chemistry: : Utilized in studying the reactivity of pyrroloquinoline derivatives.
Biology: : Investigated for its potential as a bioactive molecule in cellular assays.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Used as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. Its mechanism involves binding to active sites, altering enzyme activity or receptor signaling pathways, which can modulate various biological processes.
Molecular Targets: : Enzymes involved in metabolic pathways, cell signaling receptors.
Pathways Involved: : Inhibition of enzyme activity, modulation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(4-oxo-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
N-(4-methyl-4-oxo-1,4-dihydroquinolin-8-yl)benzenesulfonamide
Uniqueness
The compound stands out due to its unique pyrroloquinoline core, which imparts distinctive chemical reactivity and biological activity. The presence of both a methyl group and a benzenesulfonamide moiety further enhances its versatility, making it a valuable molecule for research and industrial applications. The combination of these functional groups allows for a broader range of chemical reactions and potential bioactivities compared to similar compounds.
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Properties
IUPAC Name |
4-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-2-5-16(6-3-12)24(22,23)19-15-10-13-4-7-17(21)20-9-8-14(11-15)18(13)20/h2-3,5-6,10-11,19H,4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNILKZLRJDTYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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